molecular formula C7H8ClNO B1589491 2-(Chloromethyl)-4-methoxypyridine CAS No. 99651-28-2

2-(Chloromethyl)-4-methoxypyridine

Cat. No.: B1589491
CAS No.: 99651-28-2
M. Wt: 157.6 g/mol
InChI Key: UODFFWGYSJVFCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxypyridine typically involves the chloromethylation of 4-methoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of the pyridine ring to attack the aldehyde, followed by rearomatization to form the chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxypyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, allowing nucleophiles to attack and replace the chlorine atom. The methoxy group can influence the reactivity of the pyridine ring by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-(Chloromethyl)-5-methoxypyridine: Similar structure but with the methoxy group at the fifth position.

    2-(Chloromethyl)-4-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(Chloromethyl)-4-methoxypyridine is unique due to the presence of both the chloromethyl and methoxy groups, which provide distinct reactivity and properties. The methoxy group can enhance the electron density of the pyridine ring, making it more reactive towards electrophilic substitution reactions compared to similar compounds without the methoxy group .

Properties

IUPAC Name

2-(chloromethyl)-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODFFWGYSJVFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440643
Record name 2-(Chloromethyl)-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99651-28-2
Record name 2-(Chloromethyl)-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloromethyl-4-methoxy-pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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